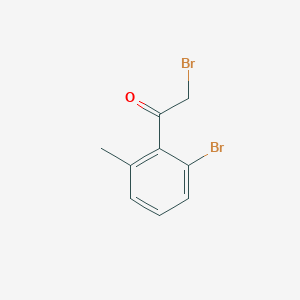

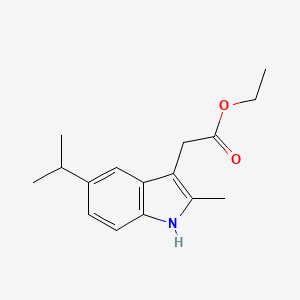

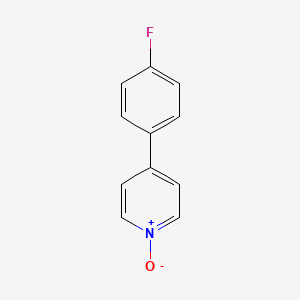

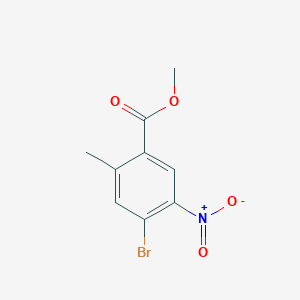

![molecular formula C12H9F3N2O B3040713 1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone CAS No. 231947-22-1](/img/structure/B3040713.png)

1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone

Übersicht

Beschreibung

“1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” is a pyrazoline derivative . Pyrazolines are five-membered ring compounds with two nitrogen atoms at different positions . They are known for their broad-spectrum utility and are present in several marketed molecules with a wide range of uses .

Synthesis Analysis

Pyrazolines can be prepared via a 1,4-addition reaction of hydrazine on chalcones, followed by cyclization of the adduct in the presence of acetic acid . Other synthesis strategies include the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .Molecular Structure Analysis

The molecular structure of “1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” can be analyzed using various characterization techniques like FT-IR, Ultraviolet/visible spectroscopy, 1H NMR, and 13C NMR .Chemical Reactions Analysis

Pyrazolines undergo various chemical reactions. For instance, 3-(Trifluoromethyl)pyrazoles, a related compound, undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” can be predicted using quantum chemical calculations using DFT (density functional theory). These calculations can explore optimized geometries, FMOs (Frontier molecular orbitals), NBOs (Nonbonding orbitals) of synthesized compounds, and predict their NLO (Nonlinear optical) properties .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone: exhibits promising antibacterial activity. In a study by Alkhaibari et al., several pyrazole derivatives, including this compound, were synthesized and evaluated. Most of these derivatives demonstrated potent growth inhibition against planktonic Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. Notably, compounds 11, 28, and 29 were effective against Staphylococcus aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Anti-Inflammatory Potential

The pyrazole scaffold has been associated with anti-inflammatory properties. While specific studies on 1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone are limited, its structural similarity to other pyrazole-based anti-inflammatory agents suggests potential in modulating inflammatory pathways .

Antileishmanial and Antimalarial Activity

Although direct evidence for this compound’s antileishmanial and antimalarial effects is scarce, pyrazole derivatives have been investigated in these contexts. Compound 13, a related pyrazole, exhibited potent in vitro antipromastigote activity against Leishmania major. Molecular simulation studies revealed favorable binding patterns, supporting its efficacy .

Antioxidant Properties

Compound 2, another pyrazole derivative, demonstrated promising antioxidant activity. It inhibited urease and lipoxygenase with IC50 values of 33.2 ± 0.45 and 42.2 ± 0.77, respectively. While this specific compound was not tested, it highlights the potential of pyrazole-based molecules in antioxidant research .

Antiviral Activity

Although not directly studied for 1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone , pyrazole derivatives have shown antiviral properties. Molecular docking studies can provide insights into their affinities for active sites in viruses. Further investigations could explore its potential against specific viral strains .

Zukünftige Richtungen

The future directions in the study of “1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” and related compounds could involve the development of new greener and more economical ways for their synthesis . Additionally, further studies could be conducted to explore their potential pharmacological activities and applications in various fields of science .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s suggested that it may bind to its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

A study on similar compounds suggests that they may have favorable pharmacokinetic properties .

Result of Action

Similar compounds have been found to induce apoptosis in certain cell lines .

Eigenschaften

IUPAC Name |

1-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c1-8(18)17-10(9-5-3-2-4-6-9)7-11(16-17)12(13,14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFXIWDRLHRFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

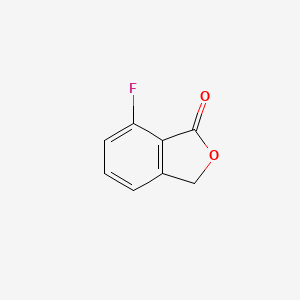

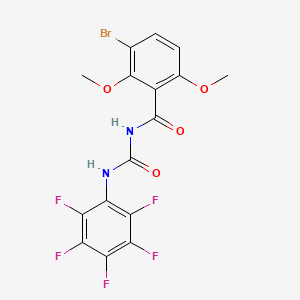

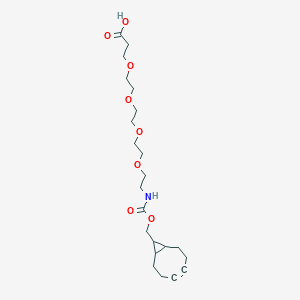

![[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester](/img/structure/B3040651.png)